7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(PYRIDIN-4-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of morpholine and pyridine rings further enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(PYRIDIN-4-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(PYRIDIN-4-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(PYRIDIN-4-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with various biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(PYRIDIN-4-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biological pathways. This interaction is facilitated by the unique structural features of the compound, which allow it to fit into the active sites of the targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core structure, known for their diverse biological activities.
Quinoline Derivatives: Compounds containing a quinoline ring, often used in medicinal chemistry.
Pyrrole Derivatives: Compounds with a pyrrole ring, widely studied for their chemical reactivity and biological properties.
Uniqueness
7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(PYRIDIN-4-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of structural features, including the chromeno-pyrrole core and the presence of morpholine and pyridine rings. This combination enhances its chemical reactivity and potential for diverse biological interactions, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25N3O4 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H25N3O4/c1-16-3-4-19-18(15-16)22(28)20-21(17-5-7-25-8-6-17)27(24(29)23(20)31-19)10-2-9-26-11-13-30-14-12-26/h3-8,15,21H,2,9-14H2,1H3 |
InChI Key |
XNJVTDJZYGSEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=NC=C5 |
Origin of Product |
United States |
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